

Application Note: Regioselective Nitration of 1-Methyl-1H-pyrazol-5-amine

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Compound of Interest

Compound Name: *1-Methyl-4-nitro-1H-pyrazol-5-amine*

CAS No.: *19868-85-0*

Cat. No.: *B009965*

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Introduction

1-Methyl-1H-pyrazol-5-amine is a foundational heterocyclic building block, pivotal in the fields of medicinal chemistry and materials science.[1] The introduction of a nitro group onto the pyrazole scaffold drastically alters its electronic properties and provides a synthetic handle for further functionalization, making nitrated aminopyrazoles valuable intermediates. These compounds are precursors to a wide range of fused heterocyclic systems and pharmacologically active molecules.[2][3]

This application note provides a detailed, field-proven protocol for the regioselective nitration of 1-methyl-1H-pyrazol-5-amine. We will delve into the mechanistic rationale behind the procedural choices, ensuring both high yield and purity of the target compound, **1-methyl-4-nitro-1H-pyrazol-5-amine**. This guide is designed for researchers and drug development professionals, emphasizing safety, reproducibility, and a deep understanding of the underlying chemical principles.

Mechanistic Rationale and Experimental Design

The chemical behavior of 1-methyl-1H-pyrazol-5-amine in electrophilic substitution is governed by the powerful activating effect of the C5-amino group. This group increases the electron density of the pyrazole ring, making it highly susceptible to electrophilic attack.

Regioselectivity: The C5-amino group is a potent ortho, para-director. In the context of the pyrazole ring, the C4 position is electronically analogous to the ortho position. Consequently, electrophilic substitution, such as nitration, is overwhelmingly directed to the C4 position.[4] The N1-methyl group does not sterically hinder this position, allowing for a highly regioselective reaction.

Choice of Nitrating Agent: While a classic mixture of concentrated nitric and sulfuric acids is a potent nitrating system, it generates the highly reactive nitronium ion (NO_2^+) in high concentrations.[5] For a strongly activated substrate like 1-methyl-1H-pyrazol-5-amine, such harsh conditions can lead to undesirable side reactions, including oxidation of the amino group or the formation of polysubstituted products.

Therefore, this protocol employs a milder, more controlled nitrating system: concentrated nitric acid in glacial acetic acid. This system generates the nitronium ion in equilibrium, providing sufficient reactivity to nitrate the activated ring while minimizing side reactions. Acetic acid serves as a solvent that can moderate the reaction and is easily removed during work-up.

Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature (0–5 °C) throughout the addition of the nitrating agent is critical. This precaution serves two primary purposes:

- **Safety:** It prevents a runaway reaction, which can lead to rapid gas evolution and a dangerous increase in temperature and pressure.
- **Selectivity:** Lower temperatures favor the desired kinetic product and suppress the formation of byproducts from oxidation or thermal decomposition.

Experimental Protocol

Mandatory Safety Precautions

Nitric acid is a strong oxidizer and is highly corrosive.[6] All operations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-

retardant lab coat, safety goggles, and acid-resistant gloves (e.g., butyl rubber or neoprene), is mandatory. An emergency safety shower and eyewash station must be accessible. Prepare a quench bath (ice water) and a neutralizing agent (saturated sodium bicarbonate solution) before starting the experiment.

Materials and Reagents

Reagent/Material	Grade	Supplier	CAS No.	Notes
1-Methyl-1H-pyrazol-5-amine	≥98%	Commercial	1192-21-8	Starting material. [7]
Glacial Acetic Acid	ACS Grade	Commercial	64-19-7	Solvent.
Nitric Acid (70%)	ACS Grade	Commercial	7697-37-2	Nitrating agent.
Dichloromethane (DCM)	ACS Grade	Commercial	75-09-2	Extraction solvent.
Saturated Sodium Bicarbonate	Reagent Grade	In-house prep	144-55-8	For neutralization.
Anhydrous Magnesium Sulfate	Reagent Grade	Commercial	7487-88-9	Drying agent.
Silica Gel	60 Å, 230-400 mesh	Commercial	7631-86-9	For chromatography.
Round-bottom flask (100 mL)	-	-	-	-
Magnetic stirrer and stir bar	-	-	-	-
Addition funnel (25 mL)	-	-	-	-
Ice bath	-	-	-	-
TLC plates (Silica gel 60 F ₂₅₄)	-	-	-	-

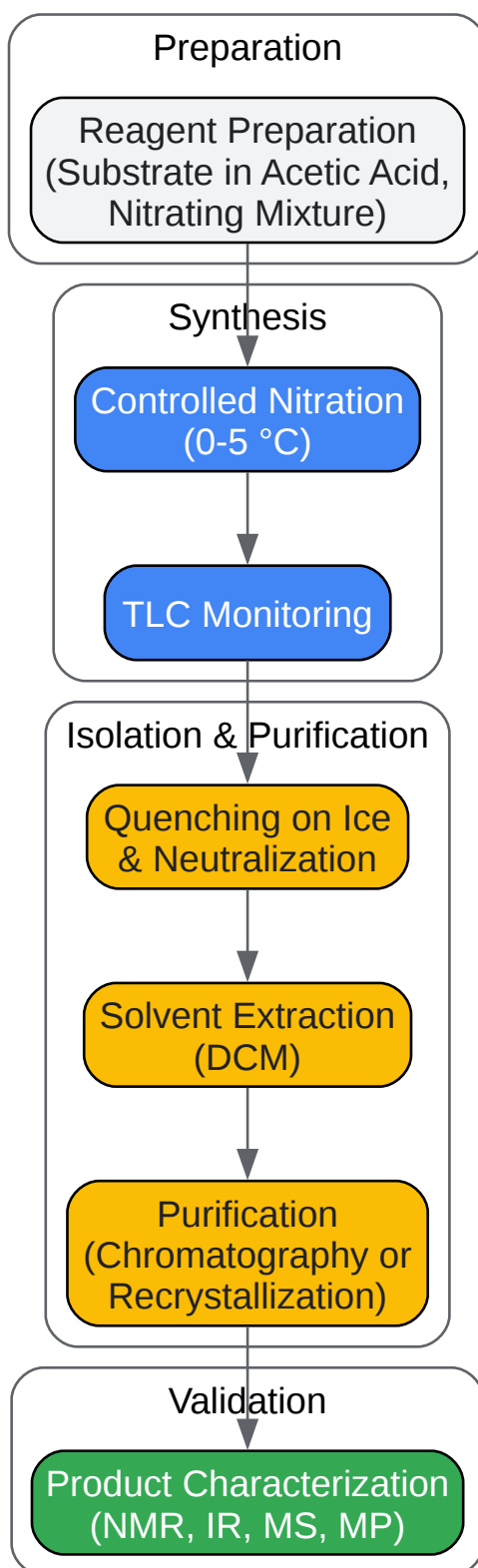
Step-by-Step Procedure

- Reaction Setup:
 - To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-pyrazol-5-amine (2.0 g, 20.6 mmol).
 - Add glacial acetic acid (20 mL) to the flask and stir until the starting material is fully dissolved.
 - Place the flask in an ice-water bath and allow the solution to cool to 0–5 °C.
- Preparation of Nitrating Agent:
 - In a separate beaker, carefully add concentrated nitric acid (70%, 1.5 mL, ~23 mmol, 1.1 eq.) to glacial acetic acid (5 mL). Caution: This addition is exothermic; perform it slowly and with cooling if necessary.
- Nitration Reaction:
 - Transfer the nitric acid/acetic acid mixture to an addition funnel.
 - Add the nitrating mixture dropwise to the cooled, stirring solution of the pyrazole over a period of 20–30 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.
 - After the addition is complete, allow the reaction to stir at 0–5 °C for an additional 1 hour.
- Reaction Monitoring:
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (1:1).
 - The starting material should be consumed, and a new, more polar spot corresponding to the product should appear (visualize under UV light at 254 nm).
- Work-up and Isolation:
 - Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice (~100 g) in a large beaker.

- Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the pH is ~7-8. A yellow precipitate of the crude product should form.
- Extract the product from the aqueous mixture with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification:
 - The resulting crude solid can be purified by column chromatography on silica gel using a gradient elution of Ethyl Acetate in Hexane (e.g., 20% to 50%).^[8]
 - Alternatively, recrystallization from an appropriate solvent system like ethanol/water can be performed to yield the pure product.

Visualization of the Workflow

The overall experimental process can be visualized as a sequence of distinct stages, each critical for the successful synthesis of the target compound.



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Caption: Experimental workflow for the nitration of 1-methyl-1H-pyrazol-5-amine.

Characterization of 1-Methyl-4-nitro-1H-pyrazol-5-amine

The identity and purity of the final product should be confirmed using standard analytical techniques.[\[9\]](#)[\[10\]](#)

Property	Expected Result	Rationale
Appearance	Yellow crystalline solid	Typical for nitro-aromatic compounds.
¹ H NMR	A single peak for the C3-H proton (~8.0-8.5 ppm), a singlet for N-CH ₃ (~3.7 ppm), and a broad singlet for -NH ₂ protons.	The introduction of the electron-withdrawing nitro group at C4 deshields the adjacent C3 proton, shifting it downfield.
¹³ C NMR	Resonances for C3, C4, and C5 will be observed, with the C4 carbon bearing the nitro group showing a characteristic shift.	Confirms the carbon skeleton and substitution pattern.
IR Spectroscopy	Strong asymmetric and symmetric N-O stretching bands (~1520-1560 cm ⁻¹ and 1345-1385 cm ⁻¹). N-H stretching bands for the amine (~3300-3500 cm ⁻¹).	Confirms the presence of both the nitro (-NO ₂) and amino (-NH ₂) functional groups.
Mass Spectrometry	Molecular ion peak (M ⁺) corresponding to the calculated mass of C ₄ H ₆ N ₄ O ₂ (142.12 g/mol).	Confirms the molecular weight of the product.

Conclusion

This application note provides a comprehensive and reliable protocol for the regioselective nitration of 1-methyl-1H-pyrazol-5-amine. By understanding the mechanistic principles of

electrophilic substitution on this activated heterocyclic system and adhering to strict temperature control and safety measures, researchers can confidently synthesize **1-methyl-4-nitro-1H-pyrazol-5-amine** in high yield and purity. This key intermediate serves as a versatile platform for the development of novel compounds in the pharmaceutical and materials science sectors.

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